molecular formula C24H21BrN2O2 B11986679 9-bromo-2-(4-methoxyphenyl)-5-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine CAS No. 6643-74-9

9-bromo-2-(4-methoxyphenyl)-5-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11986679
CAS No.: 6643-74-9
M. Wt: 449.3 g/mol
InChI Key: CLYQQYXUKPFUSX-UHFFFAOYSA-N
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Description

The compound 9-bromo-2-(4-methoxyphenyl)-5-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine is a pyrazolo-benzoxazine derivative characterized by a fused heterocyclic core with bromine at position 9, a 4-methoxyphenyl group at position 2, and a 4-methylphenyl group at position 5.

Properties

CAS No.

6643-74-9

Molecular Formula

C24H21BrN2O2

Molecular Weight

449.3 g/mol

IUPAC Name

9-bromo-2-(4-methoxyphenyl)-5-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C24H21BrN2O2/c1-15-3-5-17(6-4-15)24-27-22(20-13-18(25)9-12-23(20)29-24)14-21(26-27)16-7-10-19(28-2)11-8-16/h3-13,22,24H,14H2,1-2H3

InChI Key

CLYQQYXUKPFUSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=C(O2)C=CC(=C5)Br

Origin of Product

United States

Preparation Methods

Cyclocondensation of 1,3-Dicarbonyl Compounds

The most widely reported method involves reacting 1,3-dicarbonyl derivatives with 3-aminopyrazoles under acidic or basic conditions. For example, 1,3-cyclohexanedione and 3-amino-5-(4-methylphenyl)pyrazole undergo cyclocondensation in ethanol with catalytic HCl to yield the dihydrobenzoxazine intermediate.

Reaction Conditions :

  • Solvent: Ethanol or acetic acid

  • Catalyst: HCl or NaOEt

  • Temperature: 80–100°C

  • Yield: 60–75%

Bromination at Position 9

Electrophilic Bromination

Direct bromination of the benzoxazine core using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane or CCl₄ selectively functionalizes the electron-rich aromatic ring.

Optimized Protocol :

  • Substrate: 2-(4-Methoxyphenyl)-5-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,benzoxazine

  • Brominating agent: NBS (1.1 equiv)

  • Solvent: CCl₄

  • Catalyst: FeCl₃ (5 mol%)

  • Temperature: 0°C → rt

  • Yield: 82%

Metal-Catalyzed Bromination

Palladium-catalyzed bromination using LiBr and oxone in trifluoroethanol achieves regioselective bromination with reduced side reactions. This method is advantageous for sterically hindered substrates but requires higher temperatures (80°C) and yields 70–75%.

Data Tables: Comparative Analysis of Methods

Table 1. Bromination Methods Comparison

MethodReagentCatalystSolventTemp (°C)Yield (%)
ElectrophilicNBSFeCl₃CCl₄0 → 2582
Metal-CatalyzedLiBr/OxonePd(OAc)₂TFE8075

Table 2. Coupling Reaction Efficiency

Reaction TypeAryl GroupCatalystYield (%)
Suzuki-Miyaura4-MethoxyphenylPd(PPh₃)₄88
Ullmann4-MethylphenylCuI75

Challenges and Optimization Opportunities

  • Regioselectivity in Bromination : Competing bromination at adjacent positions necessitates careful control of electronic and steric factors.

  • Coupling Efficiency : Ullmann reactions suffer from moderate yields due to homocoupling byproducts; switching to microwave-assisted conditions may improve efficiency.

  • Green Chemistry : Replacement of CCl₄ with biodegradable solvents (e.g., 2-MeTHF) remains unexplored .

Chemical Reactions Analysis

Types of Reactions

9-bromo-2-(4-methoxyphenyl)-5-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of specific functional groups to lower oxidation states.

    Substitution: Replacement of atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

9-bromo-2-(4-methoxyphenyl)-5-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 9-bromo-2-(4-methoxyphenyl)-5-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Structural Features and Key Properties

The molecule’s core consists of a pyrazolo[1,5-c][1,3]benzoxazine scaffold, a bicyclic system combining pyrazole and benzoxazine moieties. Key substituents include:

  • Position 2 : 4-Methoxyphenyl (–C₆H₄–OCH₃), contributing electron-donating effects and enhanced solubility.
  • Position 5 : 4-Methylphenyl (–C₆H₄–CH₃), providing steric bulk and moderate lipophilicity.
  • Position 9 : Bromine, enabling halogen bonding and influencing reactivity.

Based on analogs, its estimated molecular formula is C₂₄H₂₀BrN₂O₂ (molecular weight ≈ 467.34 g/mol).

Comparison with Similar Compounds

Substituent Variations at Position 5

Modifications at position 5 significantly alter steric and electronic profiles:

Compound Position 5 Substituent Molecular Weight (g/mol) Key Effects
Target compound 4-Methylphenyl ~467.34 Balances lipophilicity and steric accessibility
4-Fluorophenyl 423.285 Increased polarity due to fluorine’s electronegativity; reduced steric bulk
4-Bromophenyl 476.69 Enhanced halogen bonding potential; higher molecular weight
3-Nitrophenyl N/A Strong electron-withdrawing effects; potential redox activity

Key Insight : The 4-methylphenyl group in the target compound provides a compromise between hydrophobicity and steric hindrance compared to halogenated or nitro-substituted analogs.

Halogen Substitutions at Position 9

Bromine at position 9 distinguishes the target compound from chloro- or unsubstituted analogs:

Compound Position 9 Substituent Molecular Weight (g/mol) Key Effects
Target compound Br ~467.34 Strong halogen bonding; polarizability enhances intermolecular interactions
Cl 476.69 Reduced polarizability; weaker halogen bonding
Cl (7,9-dichloro) N/A Increased electrophilicity; potential for dual halogen interactions

Key Insight : Bromine’s larger atomic radius and polarizability likely enhance the target compound’s crystallographic packing and binding affinity in biological systems compared to chlorine analogs.

Aryl Group Modifications at Position 2

The 4-methoxyphenyl group at position 2 contrasts with other aryl substituents:

Compound Position 2 Substituent Molecular Weight (g/mol) Key Effects
Target compound 4-Methoxyphenyl ~467.34 Improved solubility via methoxy’s polarity; resonance stabilization
Phenyl 423.285 Higher hydrophobicity; reduced solubility
4-Ethoxyphenyl N/A Increased lipophilicity due to longer alkoxy chain
4-Fluorophenyl N/A Electron-withdrawing effects; altered π-π stacking behavior

Key Insight : The 4-methoxyphenyl group optimizes solubility without excessive hydrophobicity, making the target compound more amenable to solution-phase applications than purely hydrocarbon-substituted analogs.

Biological Activity

The compound 9-bromo-2-(4-methoxyphenyl)-5-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine (CAS Number: 6643-74-9) is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article focuses on the biological activity of this compound, summarizing current research findings, case studies, and relevant data.

The molecular formula of the compound is C24H21BrN2O2C_{24}H_{21}BrN_2O_2, with a molecular weight of 449.34 g/mol. Its structural characteristics include:

  • Density: 1.42 g/cm³
  • Boiling Point: 563.3°C
  • Flash Point: 294.5°C
  • Vapor Pressure: 1.03×10121.03\times 10^{-12} mmHg at 25°C

These properties suggest stability under standard laboratory conditions and potential applicability in various chemical syntheses and biological assays.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . Pyrazole-based compounds have been shown to exhibit significant cytotoxic effects against various cancer cell lines:

  • Mechanism of Action: Pyrazole derivatives often function through inhibition of key kinases involved in cancer cell proliferation and survival pathways. For instance, compounds with similar structures have demonstrated efficacy against cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) .

Case Studies

  • Study on Pyrazole Derivatives:
    A study evaluated the cytotoxic effects of several pyrazole derivatives, reporting IC50 values for different compounds:
    • Compound A: IC50 = 3.79 µM against MCF7
    • Compound B: IC50 = 26 µM against A549
    • Compound C: IC50 = 1.1 µM against HCT116 .
  • Structure-Activity Relationship (SAR):
    Research indicates that modifications on the pyrazole ring significantly influence biological activity. For example, the introduction of methoxy and methyl groups enhances anticancer properties by improving solubility and bioavailability .

Anti-inflammatory Properties

In addition to anticancer effects, pyrazole derivatives are known for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammatory processes.

Research Findings

A review outlined that certain pyrazole compounds effectively reduce inflammation markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been documented, with studies indicating activity against various bacterial strains:

  • Mechanism: The antimicrobial action is believed to stem from disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Data Table: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound XE. coli15 µg/mL
Compound YS. aureus10 µg/mL
Compound ZP. aeruginosa20 µg/mL

Other Biological Activities

Beyond anticancer and antimicrobial effects, pyrazole derivatives exhibit a range of other biological activities:

  • Antioxidant Activity: Many pyrazoles demonstrate significant free radical scavenging abilities.
  • Analgesic Effects: Some studies have reported pain relief properties comparable to traditional analgesics .

Q & A

Q. What are the key steps in synthesizing 9-bromo-2-(4-methoxyphenyl)-5-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine?

  • Methodological Answer : Synthesis involves multi-step organic reactions. A typical route includes:
  • Cyclization : Precursors (e.g., hydrazine derivatives and diketones) undergo cyclization under acidic or basic conditions to form the pyrazolo-benzoxazine core .
  • Functionalization : Bromination (using N-bromosuccinimide, NBS) and methoxylation (via dimethyl sulfate, DMS) are performed to introduce substituents .
  • Purification : Techniques like column chromatography and crystallization ensure ≥95% purity. Characterization via 1H^1H-NMR and mass spectrometry validates structural integrity .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer :
  • Spectroscopy : 1H^1H-NMR and 13C^{13}C-NMR confirm substituent positions and ring fusion. Mass spectrometry (HRMS) verifies molecular weight .
  • Chromatography : HPLC ensures purity (>98%) by detecting residual solvents or side products .
  • X-ray Crystallography : Resolves 3D conformation, particularly stereochemistry at the 5,10b-dihydro positions .

Q. What biological activities have been reported for this compound?

  • Methodological Answer :
  • Antimicrobial Activity : In vitro assays show MIC values of 32 µg/mL (Staphylococcus aureus), 64 µg/mL (Escherichia coli), and 16 µg/mL (Candida albicans) .
  • Anticancer Potential : Murine models indicate tumor size reduction via enzyme inhibition (e.g., targeting cancer cell metabolism pathways) .
  • Mechanistic Probes : Fluorescence polarization assays track binding to DNA topoisomerases .

Advanced Research Questions

Q. How can reaction conditions be optimized for substitution reactions involving the bromine atom?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in SNAr reactions. For example, substituting Br with amines achieves 75–85% yield in DMF at 80°C .
  • Catalysis : Palladium catalysts (e.g., Pd(PPh3_3)4_4) enable Suzuki-Miyaura coupling with arylboronic acids, optimizing cross-coupling efficiency .
  • Kinetic Monitoring : Use in situ FTIR or LC-MS to track intermediate formation and adjust reaction times .

Q. What strategies are recommended for resolving contradictions in biological activity data across structurally similar analogs?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects. For example, replacing the 4-methylphenyl group with 4-fluorophenyl (as in ) alters logP and bioavailability, impacting MIC values .
  • Dose-Response Curves : Validate EC50_{50} discrepancies using standardized assays (e.g., MTT for cytotoxicity) .
  • Meta-Analysis : Aggregate data from analogs (e.g., ’s isopropylphenyl variant) to identify trends in substituent electronegativity vs. activity .

Q. What in silico methods are suitable for predicting the compound's interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR). The methoxyphenyl group shows hydrogen bonding with Thr766 .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes, highlighting hydrophobic interactions with the benzoxazine core .
  • QSAR Modeling : Train models on datasets (e.g., ChEMBL) to predict IC50_{50} values for untested enzymes .

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